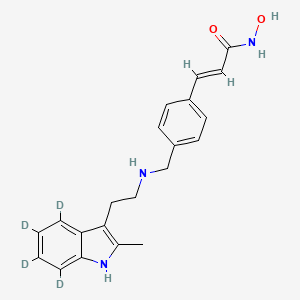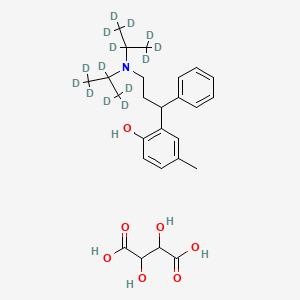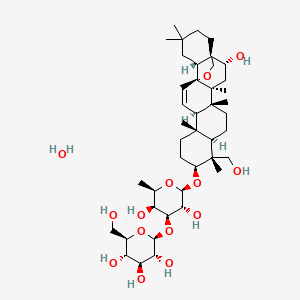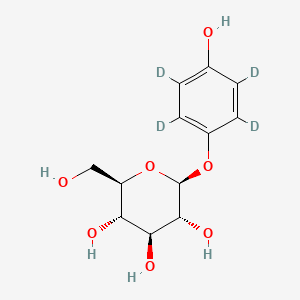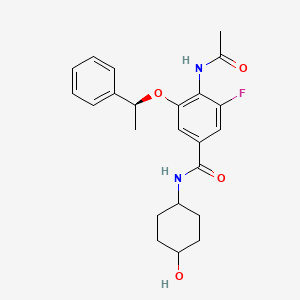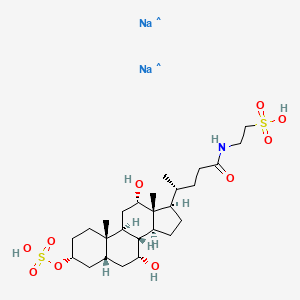
Taurocholic Acid 3-sulfate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido taurocólico 3-sulfato (sal sódica) es un metabolito del ácido biliar conjugado ácido taurocólico. Es un sólido cristalino con una fórmula molecular de C26H43NO10S2 • 2Na y un peso molecular de 639,7 g/mol . Este compuesto participa en el metabolismo de los ácidos biliares y desempeña un papel en diversos procesos fisiológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido taurocólico 3-sulfato (sal sódica) generalmente implica la sulfonación del ácido taurocólico. Las condiciones de reacción a menudo incluyen el uso de trióxido de azufre o ácido clorosulfónico como agentes sulfonantes. La reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar la sulfonación selectiva en la posición 3 de la molécula de ácido taurocólico .
Métodos de producción industrial: La producción industrial del ácido taurocólico 3-sulfato (sal sódica) implica la extracción del ácido taurocólico de la bilis animal, seguida de su modificación química mediante sulfonación. El proceso incluye pasos de purificación para obtener el producto final con alta pureza (≥95%) .
Tipos de reacciones:
Oxidación: El ácido taurocólico 3-sulfato (sal sódica) puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo presentes en su estructura.
Reducción: El compuesto también puede reducirse, aunque esto es menos común en comparación con la oxidación.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se utiliza trióxido de azufre o ácido clorosulfónico para la sulfonación.
Productos principales: El producto principal de la reacción de sulfonación es el propio ácido taurocólico 3-sulfato (sal sódica). Las reacciones de oxidación y reducción pueden conducir a varios derivados oxidados o reducidos del compuesto .
Aplicaciones Científicas De Investigación
El ácido taurocólico 3-sulfato (sal sódica) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como estándar en química analítica para la cuantificación de ácidos biliares.
Biología: El compuesto se estudia por su papel en el metabolismo de los ácidos biliares y sus efectos en la función hepática.
Medicina: La investigación incluye sus posibles efectos terapéuticos en enfermedades hepáticas y su papel en el metabolismo del colesterol.
Industria: Se utiliza en la formulación de productos farmacéuticos y como reactivo bioquímico.
Mecanismo De Acción
El ácido taurocólico 3-sulfato (sal sódica) ejerce sus efectos principalmente a través de su interacción con los receptores de ácidos biliares. Actúa como un detergente para solubilizar las grasas para su absorción en el intestino. El compuesto se absorbe y participa en la circulación enterohepática de los ácidos biliares. También influye en la expresión de genes implicados en el metabolismo del colesterol y la función hepática .
Compuestos similares:
Ácido taurocólico: El compuesto padre del que se deriva el ácido taurocólico 3-sulfato (sal sódica).
Ácido taurolitocólico 3-sulfato (sal sódica): Otro ácido biliar sulfonado con propiedades similares.
Unicidad: El ácido taurocólico 3-sulfato (sal sódica) es único debido a su sulfonación específica en la posición 3, que confiere propiedades químicas y biológicas distintas. Esta modificación mejora su solubilidad y altera su interacción con los receptores de ácidos biliares en comparación con los ácidos biliares no sulfonados .
Comparación Con Compuestos Similares
Taurocholic Acid: The parent compound from which Taurocholic Acid 3-sulfate (sodium salt) is derived.
Taurolithocholic Acid 3-sulfate (sodium salt): Another sulfonated bile acid with similar properties.
Uniqueness: Taurocholic Acid 3-sulfate (sodium salt) is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and alters its interaction with bile acid receptors compared to non-sulfonated bile acids .
Propiedades
Fórmula molecular |
C26H45NNa2O10S2 |
|---|---|
Peso molecular |
641.7 g/mol |
InChI |
InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 |
Clave InChI |
TXKSCSXHYMDMEL-NEMAEHQESA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)O)C.[Na].[Na] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)O)C.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


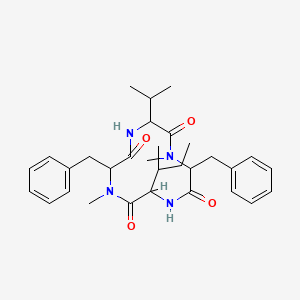
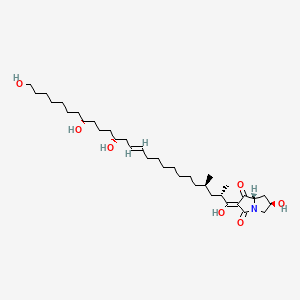
![prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate](/img/structure/B10822065.png)
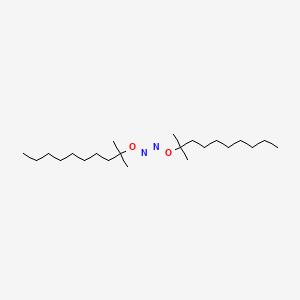
![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)
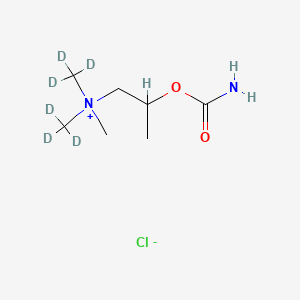
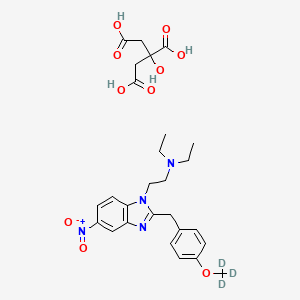
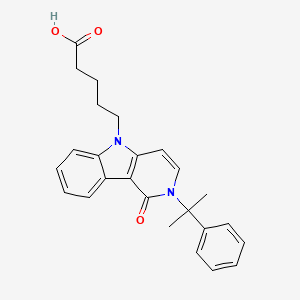
![N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide](/img/structure/B10822094.png)
